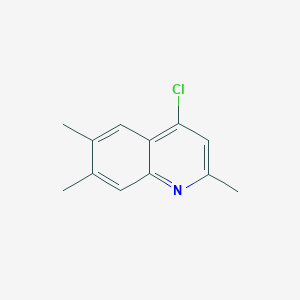
4-Chloro-2,6,7-trimethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,6,7-trimethylquinoline is a halogenated heterocyclic compound with the molecular formula C12H12ClN It is a derivative of quinoline, which is a fusion product of a benzene ring and a pyridine nucleus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6,7-trimethylquinoline typically involves the chlorination of 2,6,7-trimethylquinoline. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, where the 2,6,7-trimethylquinoline is treated with POCl3, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2,6,7-trimethylquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the quinoline ring.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products
Substitution: Products include various substituted quinolines depending on the nucleophile used.
Oxidation: Products include quinoline carboxylic acids or aldehydes.
Reduction: Products include dechlorinated quinolines or modified quinoline rings.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,6,7-trimethylquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2,6,7-trimethylquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The chlorine atom and the methyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2,6,8-trimethylquinoline
- 4-Chloro-2,5,7-trimethylquinoline
- 4-Chloro-2,8-dimethylquinoline
Uniqueness
4-Chloro-2,6,7-trimethylquinoline is unique due to its specific substitution pattern on the quinoline ring. This unique arrangement of chlorine and methyl groups can result in distinct chemical reactivity and biological activity compared to its analogs. For example, the position of the chlorine atom can significantly influence the compound’s ability to undergo nucleophilic substitution reactions, while the methyl groups can affect its steric and electronic properties .
Eigenschaften
Molekularformel |
C12H12ClN |
|---|---|
Molekulargewicht |
205.68 g/mol |
IUPAC-Name |
4-chloro-2,6,7-trimethylquinoline |
InChI |
InChI=1S/C12H12ClN/c1-7-4-10-11(13)6-9(3)14-12(10)5-8(7)2/h4-6H,1-3H3 |
InChI-Schlüssel |
ICCLCOPVFLPOOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C(N=C2C=C1C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


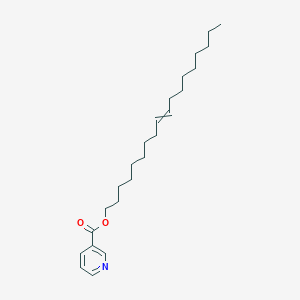
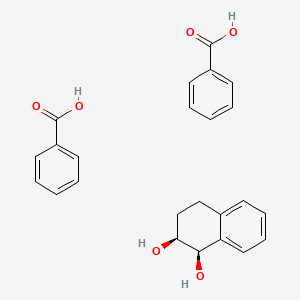
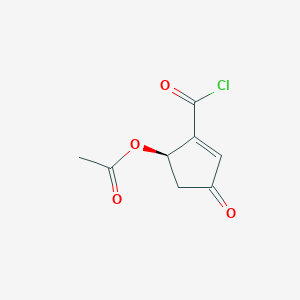
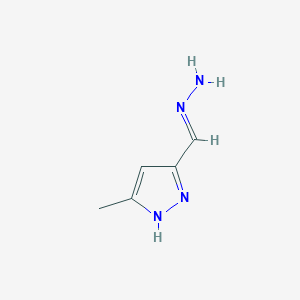
![7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol](/img/structure/B14436454.png)
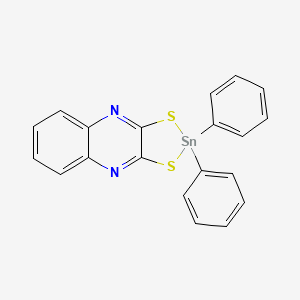


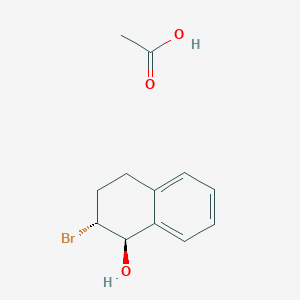
![9,24-dibromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione](/img/structure/B14436488.png)


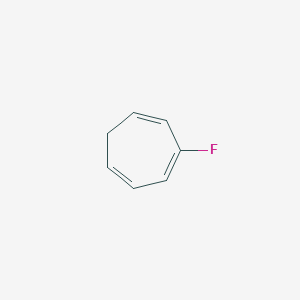
![Ethanone, [(1-methylethyl)imino]diphenyl-](/img/structure/B14436510.png)
